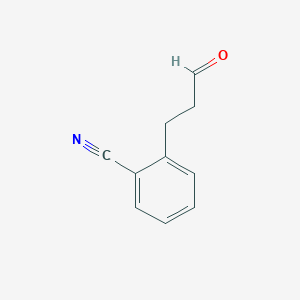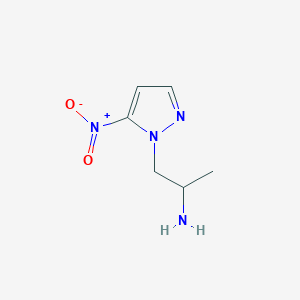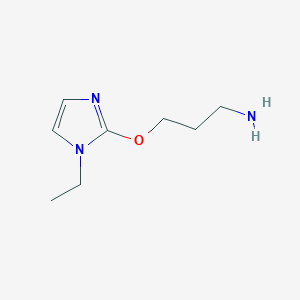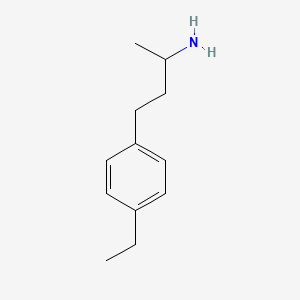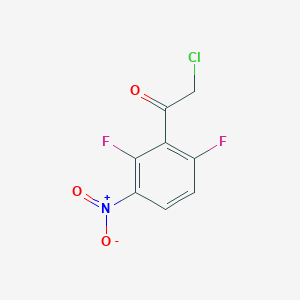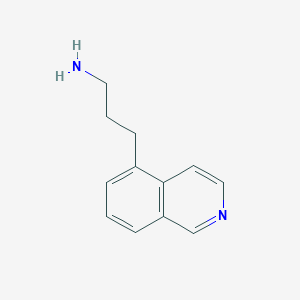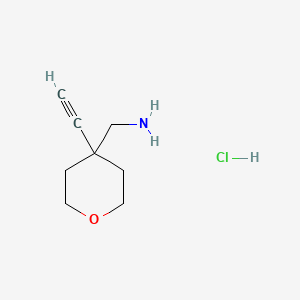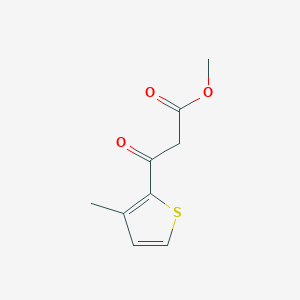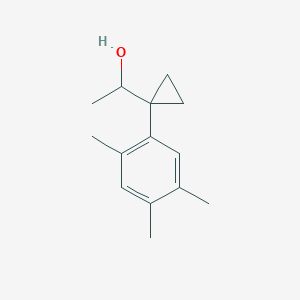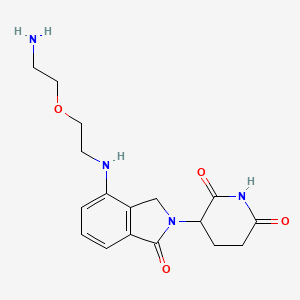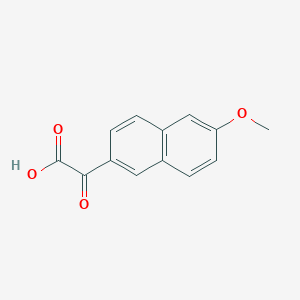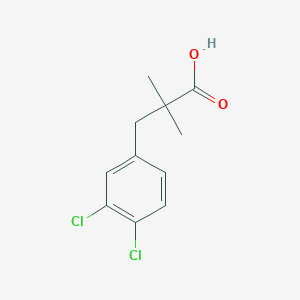
3-Methoxy-3-phenylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-phenylcyclobutan-1-one: is an organic compound with the molecular formula C11H12O2. It belongs to the class of cyclobutanones, which are four-membered ring ketones. This compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the cyclobutanone ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 3-Methoxy-3-phenylcyclobutan-1-one involves the cyclization of appropriate precursors. For example, the reaction of 3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst can lead to the formation of the desired cyclobutanone.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methoxycyclobutanone to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-3-phenylcyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-3-phenylcyclobutan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-one depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity. The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
3-Phenylcyclobutan-1-one: This compound lacks the methoxy group and has different reactivity and applications.
3-Methoxycyclobutan-1-one: This compound lacks the phenyl group and has different chemical properties.
Uniqueness:
- The presence of both methoxy and phenyl groups in 3-Methoxy-3-phenylcyclobutan-1-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
- Its specific structure allows for selective reactions that are not possible with similar compounds lacking one of the functional groups.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methoxy-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
WIYOUXRHQBFHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



